molecular formula C12H22FNO3 B13905013 Tert-butyl 3-fluoro-4-methoxy-3-methyl-piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-methoxy-3-methyl-piperidine-1-carboxylate

Katalognummer: B13905013
Molekulargewicht: 247.31 g/mol
InChI-Schlüssel: HLLPENXUXPJDNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester, a fluorine atom, a methoxy group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a piperidine derivative with tert-butyl bromoacetate, followed by fluorination and methoxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate is unique due to the presence of both a methoxy group and a methyl group on the piperidine ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H22FNO3

Molekulargewicht

247.31 g/mol

IUPAC-Name

tert-butyl 3-fluoro-4-methoxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-6-9(16-5)12(4,13)8-14/h9H,6-8H2,1-5H3

InChI-Schlüssel

HLLPENXUXPJDNX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(CCC1OC)C(=O)OC(C)(C)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.